Product packaging for Ombitasvir-d16(Cat. No.:)

Ombitasvir-d16

Cat. No.: B1156756
M. Wt: 910.21
Attention: For research use only. Not for human or veterinary use.
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Description

Ombitasvir-d16 is a deuterated analog of Ombitasvir, a direct-acting antiviral agent that functions as an inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A) . NS5A is a multifunctional protein that is essential for viral RNA replication and the assembly of new virions . While the parent compound Ombitasvir is used clinically in combination with other agents like paritaprevir, ritonavir, and dasabuvir for the treatment of chronic HCV genotype 1 and 4 infections , the deuterated form serves as a critical non-therapeutic tool in pharmaceutical research. This compound is specifically designed for use as an internal standard in quantitative analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) . The incorporation of 16 deuterium atoms provides a distinct mass shift from the non-deuterated Ombitasvir, enabling highly accurate and precise measurement of drug concentrations in complex biological matrices. This application is vital for conducting pharmacokinetic studies, metabolism research, and ensuring analytical quality control during the development of new therapeutic agents. Hydrolyzed this compound, a related metabolite analog, is also available for specialized metabolism studies . This compound is supplied for laboratory research applications only. It is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C₅₀H₅₁D₁₆N₇O₈

Molecular Weight

910.21

Synonyms

ABT 267 - d16;  2,2’-[[(2S,5S)-1-[4-(1,1-Dimethylethyl)phenyl]-2,5-pyrrolidinediyl]di-4,1-phenylene]bis[N-(methoxycarbonyl)-L-valyl-L-prolinamide]-d16

Origin of Product

United States

Contextualization of Stable Isotope Labeling in Pharmaceutical Sciences

Stable isotope labeling is a powerful and versatile technique that has become indispensable in pharmaceutical research. musechem.com It involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into drug molecules. musechem.com This substitution of an element with its heavier, stable isotope creates a labeled version of the compound that is chemically identical to the parent drug but has a different mass. musechem.comepj-conferences.org

This subtle alteration allows researchers to trace the journey of a drug within a biological system. musechem.comadesisinc.com The primary applications of stable isotope labeling in pharmaceutical sciences include:

Metabolism Studies: By administering a stable isotope-labeled drug, scientists can track its absorption, distribution, metabolism, and excretion (ADME) with high precision. musechem.comacs.org This is crucial for understanding how the body processes a drug and for identifying its metabolites. adesisinc.comacs.org

Pharmacokinetic Analysis: Labeled compounds are essential for determining the concentration and persistence of a drug in the body over time.

Mechanism of Action Studies: Tracing the labeled molecule can help elucidate how a drug interacts with its biological target. acs.org

Analytical Method Development: Isotopically labeled compounds are widely used as internal standards in quantitative analyses, particularly in mass spectrometry. musechem.comrevvity.com

Significance of Deuterated Chemical Entities in Modern Research Methodologies

Deuterium (B1214612) (²H), a stable isotope of hydrogen, plays a particularly significant role in pharmaceutical research. businessresearchinsights.com The replacement of hydrogen with deuterium in a molecule is known as deuteration. rsc.org This modification can lead to several advantageous properties for research purposes:

Kinetic Isotope Effect: The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This difference can slow down metabolic reactions that involve breaking this bond, a phenomenon known as the kinetic isotope effect. researchgate.net

Improved Metabolic Stability: By strategically placing deuterium at sites of metabolic attack, the rate of drug metabolism can be slowed, which is a subject of investigation in drug design. researchgate.net

Internal Standards in Mass Spectrometry: Deuterated compounds are ideal internal standards for quantitative mass spectrometry assays. musechem.comepj-conferences.org Because they have a higher mass than their non-deuterated counterparts, they can be easily distinguished by the mass spectrometer, while their similar chemical behavior ensures they experience the same processing as the analyte of interest. epj-conferences.org This leads to more accurate and reliable quantification of the drug in biological samples. quotientsciences.com

NMR Spectroscopy: Deuterated solvents are commonly used in Nuclear Magnetic Resonance (NMR) spectroscopy to avoid interference from solvent protons in the analysis of a compound's structure. businessresearchinsights.com

Role of Ombitasvir D16 As a Specialized Research Compound

Strategies for Deuterium (B1214612) Labeling of Complex Organic Molecules

The introduction of deuterium into complex organic molecules like Ombitasvir is a specialized field of synthetic chemistry. The choice of strategy depends on the target molecule's structure, the desired position of the deuterium labels, and the required level of isotopic enrichment. General strategies applicable to the synthesis of this compound include:

Use of Deuterated Building Blocks: This is one of the most common and efficient methods. The synthesis begins with simple, commercially available starting materials that are already enriched with deuterium. These deuterated fragments are then carried through the synthetic sequence to be incorporated into the final complex structure. This approach offers high control over the location of the deuterium atoms. For a molecule like Ombitasvir, this could involve using deuterated aniline (B41778) or propanol (B110389) derivatives as precursors for key structural motifs.

Deuterium Gas (D2) Catalytic Exchange: This method involves the use of a heterogeneous catalyst (e.g., Palladium on carbon, Platinum oxide) in the presence of deuterium gas. It is often used for the deuteration of aromatic rings or for the reduction of double or triple bonds with deuterium. While effective, it can sometimes lead to a distribution of deuterium atoms rather than labeling at a specific site, and may require optimization of reaction conditions (pressure, temperature, catalyst) to achieve the desired labeling pattern.

Deuterium-Donating Reagents: A wide array of deuterated reagents can be used to introduce deuterium at specific functional groups. For instance, reducing agents like sodium borodeuteride (NaBD4) or lithium aluminum deuteride (B1239839) (LiAlD4) can be used to convert carbonyls to deuterated alcohols or to reduce other functional groups. Deuterated acids or bases can also be used to facilitate H-D exchange at acidic or basic sites in the molecule.

Acid/Base Catalyzed H-D Exchange: Protons on carbon atoms adjacent to carbonyl groups (α-protons) or on aromatic rings activated by certain functional groups can be exchanged for deuterium by treatment with a deuterated acid (e.g., D2SO4) or base (e.g., NaOD) in a deuterated solvent like D2O. This method's applicability depends on the stability of the molecule under acidic or basic conditions.

For a complex molecule like this compound, a combination of these strategies, particularly the use of deuterated building blocks, is the most likely approach to achieve the specific labeling of sixteen deuterium atoms.

Chemical Synthesis Routes for this compound

The precise, proprietary synthesis route for commercially available this compound is not publicly disclosed. However, a plausible synthetic strategy can be inferred based on the known synthesis of Ombitasvir and general principles of deuteration. The synthesis of Ombitasvir is a multi-step process involving the assembly of several complex heterocyclic fragments. A representative synthesis of this compound would likely involve the preparation of one or more key intermediates in their deuterated forms.

A key structural component of Ombitasvir is the dimethylcyclopropyl-proline moiety. The sixteen deuterium atoms in this compound are typically located on the terminal isopropyl groups of the valine moieties and the dimethylcyclopropyl group. A plausible route would therefore involve the use of deuterated precursors for these specific parts of the molecule.

Hypothetical Synthetic Approach:

Synthesis of Deuterated Valine Precursors: The synthesis could start with commercially available d6-acetone or d8-isopropanol. These would be used to construct a deuterated valine derivative, such as d7-valine methyl ester. This ensures that the two isopropyl methyl groups and the alpha-carbon are deuterated.

Synthesis of a Deuterated Proline Moiety: A key intermediate in Ombitasvir synthesis is a complex proline derivative. The dimethylcyclopropyl group attached to the proline ring is another site for deuteration. This could be achieved by using a deuterated Wittig-type reagent or a cyclopropanation reaction involving a deuterated precursor to introduce the two d3-methyl groups onto the cyclopropane (B1198618) ring.

Peptide Coupling and Macrolactamization: The deuterated fragments (e.g., deuterated valine and proline derivatives) would then be coupled with the other non-deuterated fragments of the Ombitasvir backbone using standard peptide coupling reactions. The final step would involve an intramolecular cyclization (macrolactamization) to form the characteristic macrocyclic core of Ombitasvir.

This modular approach, using deuterated building blocks, allows for the precise placement of deuterium atoms and is generally preferred for the synthesis of complex, heavily deuterated internal standards.

Optimization of Deuterium Enrichment and Isotopic Purity

Achieving high isotopic enrichment (typically >98%) and chemical purity is critical for the function of this compound as an internal standard. Several factors are optimized during the synthesis and purification process:

High-Enrichment Starting Materials: The isotopic enrichment of the final product is highly dependent on the enrichment of the initial deuterated reagents. Using starting materials with the highest available deuterium content (e.g., D2O >99.9%, deuterated solvents >99.5%) is crucial.

Minimizing H-D Exchange: During the synthesis, reaction conditions are carefully controlled to prevent unwanted back-exchange of deuterium for hydrogen. This can involve using aprotic solvents and ensuring all reagents and glassware are anhydrous.

Purification Techniques: After the synthesis is complete, rigorous purification is necessary to remove any non-deuterated or partially deuterated impurities. High-performance liquid chromatography (HPLC) is a powerful technique used for this purpose. Due to the slight difference in polarity and retention time between the deuterated and non-deuterated compounds, a well-optimized HPLC method can effectively separate them.

The following table summarizes the key parameters for optimization:

ParameterObjectiveMethod of Control
Isotopic Enrichment Achieve >98% deuterium incorporation at the specified positions.Use of highly enriched deuterated starting materials and reagents.
Chemical Purity Remove all non-target chemical impurities.Multi-step purification, including column chromatography and preparative HPLC.
Prevention of Scrambling Ensure deuterium atoms remain at the intended positions.Careful selection of reaction conditions to avoid H-D exchange.
Isotopic Distribution Minimize the presence of d15, d14, etc., isotopologues.Controlled reaction stoichiometry and purification.

Characterization of Deuterium Atom Position and Distribution within this compound

The structural integrity, purity, and isotopic enrichment of this compound are confirmed using a combination of analytical techniques. The primary methods are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight of this compound. The mass difference between the deuterated and non-deuterated compound should correspond to the number of incorporated deuterium atoms. For this compound, the molecular weight will be approximately 16 mass units higher than that of Ombitasvir. The isotopic distribution pattern in the mass spectrum also provides information about the level of deuterium enrichment.

The following table shows the expected mass data for Ombitasvir and this compound:

CompoundChemical FormulaExact Mass (Monoisotopic)Expected Mass Shift (Da)
OmbitasvirC50H67N7O5865.5153N/A
This compoundC50H51D16N7O5881.6159+16.1006

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. This provides direct evidence for the location of the deuterium labels.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The spectrum will show signals at the chemical shifts corresponding to the positions where deuterium atoms have been incorporated, confirming their location.

¹³C NMR (Carbon-13 NMR): The signals for carbon atoms bonded to deuterium will appear as multiplets (due to C-D coupling) and will be shifted slightly upfield compared to the corresponding signals in the non-deuterated compound.

These analytical methods, used in combination, provide a comprehensive characterization of this compound, confirming its identity, purity, and suitability as an internal standard for quantitative analysis.

Development and Validation of Chromatographic Assays Utilizing this compound

The development of robust chromatographic assays is essential for the pharmaceutical analysis of Ombitasvir. This compound is an ideal tool for these methodologies, providing a stable and reliable reference point for quantification and method validation.

High-Performance Liquid Chromatography (HPLC) Methodologies

Several high-performance liquid chromatography (HPLC) methods have been developed for the simultaneous determination of Ombitasvir in combination with other antiviral drugs in pharmaceutical formulations and biological fluids. These methods are validated according to International Conference on Harmonisation (ICH) guidelines to ensure their suitability for quality control and research.

In a typical reversed-phase HPLC (RP-HPLC) method, Ombitasvir is separated from other compounds on a C18 column. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer like phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer. Detection is commonly performed using a UV detector at a wavelength where Ombitasvir exhibits significant absorbance, such as 230 nm or 254 nm. oup.comoup.com

The development process involves optimizing various parameters, including the column type, mobile phase composition, pH, and flow rate, to achieve optimal separation and peak shape. oup.comoup.com this compound is employed during method validation to establish key performance characteristics, including linearity, accuracy, precision, and specificity, ensuring the method's reliability.

Table 1: Example of HPLC Method Parameters for Ombitasvir Analysis

Parameter Condition
Column Intersil ODS C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase 20% Acetonitrile, 20% Methanol, 60% 1mM NH₄H₂PO₄ Buffer (pH 6.5)
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Retention Time (Ombitasvir) 7.8 min
Linearity Range (Ombitasvir) 0.25 - 2.0 µg/mL

This table is a representative example based on published methodologies. oup.com

Ultra-High Performance Liquid Chromatography (UHPLC) Techniques

Ultra-high performance liquid chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. These benefits are achieved by using columns with smaller particle sizes (typically sub-2 µm).

UHPLC methods developed for Ombitasvir often employ similar stationary and mobile phases as HPLC methods but with adjustments to flow rate and gradient profiles to leverage the increased efficiency. ashdin.comnih.gov The use of this compound as an internal standard is particularly crucial in UHPLC-based bioanalytical assays to compensate for any variability during sample preparation and injection.

A stability-indicating UHPLC method has been developed for the simultaneous estimation of Ombitasvir, paritaprevir, and ritonavir. ashdin.com This method demonstrates the high resolving power of UHPLC in separating the active pharmaceutical ingredients from their degradation products.

Applications in Impurity Profiling and Quantitation

Impurity profiling is a critical aspect of pharmaceutical quality control. Stability-indicating HPLC and UHPLC methods are designed to separate Ombitasvir from any potential impurities and degradation products that may arise during synthesis or upon storage. ashdin.comresearchgate.net Forced degradation studies, involving exposure of the drug substance to stress conditions like acid, base, oxidation, and heat, are performed to demonstrate the specificity of the analytical method. ashdin.com

This compound can be used as a reference marker to aid in the identification and quantification of these impurities, ensuring that their levels are within acceptable limits as defined by regulatory bodies. Commercially available reference standards for known Ombitasvir impurities, such as Hydrolyzed Ombitasvir, facilitate this process. frontiersin.org

Method Development for Analytical Sample Stability

Ensuring the stability of Ombitasvir in biological samples from collection to analysis is paramount for obtaining reliable pharmacokinetic data. This compound plays a key role in stability assessments. By spiking control samples with both Ombitasvir and this compound at the beginning of a stability study, any degradation of the analyte can be accurately measured against the stable, deuterated internal standard.

Stability studies typically evaluate the analyte's integrity under various conditions, including short-term bench-top storage, long-term freezer storage, and multiple freeze-thaw cycles. oup.com The results from these studies, validated using this compound, define the proper procedures for sample handling and storage.

Mass Spectrometric Investigations Employing this compound

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), provides unparalleled sensitivity and selectivity for the quantification of drugs and their metabolites in complex biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Precise Quantification

For the precise quantification of Ombitasvir in biological samples like human plasma, LC-MS/MS is the method of choice. nih.gov In these assays, this compound is the ideal internal standard. Because it is chemically identical to Ombitasvir but has a different mass, it co-elutes with the analyte during chromatography and experiences similar ionization effects in the mass spectrometer's source, but is distinguished by its mass-to-charge ratio (m/z). mdpi.com This co-elution and similar behavior effectively correct for any sample loss during extraction and for matrix-induced ion suppression or enhancement, leading to highly accurate and precise quantification. mdpi.com

A validated UHPLC-MS/MS method for the simultaneous quantification of Ombitasvir and other direct-acting antivirals in human plasma demonstrates the power of this technique. nih.gov The method involves solid-phase extraction of the analytes from plasma, followed by separation on a C18 column and detection by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. In MRM, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard, ensuring high selectivity.

The use of this compound in such a method would involve monitoring its unique m/z transition alongside that of Ombitasvir. The ratio of the analyte's peak area to the internal standard's peak area is then used to construct a calibration curve and determine the concentration of Ombitasvir in unknown samples. The validation of such a method according to FDA guidelines would confirm its linearity, precision, accuracy, and stability. nih.gov

Table 2: Representative UHPLC-MS/MS Method Parameters for Ombitasvir Quantification

Parameter Condition
Sample Preparation Solid-Phase Extraction (SPE)
Chromatography UHPLC
Column BEH C18 (2.1 mm × 50 mm, 1.7 µm)
Mobile Phase A 5 mM Ammonium Acetate (pH 9.5)
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Detection Tandem Mass Spectrometry (Positive ESI)
Internal Standard This compound (ideal)

This table is a representative example based on published methodologies for Ombitasvir. nih.gov

Utilization of this compound as an Internal Standard in Bioanalytical Methods (non-clinical samples)

In the realm of bioanalysis, particularly liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for accurate quantification. kcasbio.com this compound is ideally suited for this role in non-clinical bioanalytical methods designed to measure concentrations of Ombitasvir in various biological matrices.

The fundamental principle of using an internal standard is to add a known quantity of a reference compound to all samples, calibrators, and quality controls at the beginning of the sample preparation process. wuxiapptec.combiopharmaservices.com This standard helps to correct for variability that can be introduced during the analytical workflow, including sample extraction, handling, and instrument response. kcasbio.comwuxiapptec.com

This compound is the preferred choice as an internal standard for Ombitasvir analysis for several key reasons:

Physicochemical Similarity: Having virtually identical chemical and physical properties to Ombitasvir, it behaves similarly during extraction and chromatography, ensuring that any loss of the analyte during sample preparation is mirrored by a proportional loss of the internal standard. wuxiapptec.com

Co-elution: In liquid chromatography, this compound co-elutes with the unlabeled analyte. This is crucial because it ensures both compounds experience the same conditions at the same time, especially within the mass spectrometer's ion source. kcasbio.com

Correction for Matrix Effects: The most significant advantage is the compensation for matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the biological matrix. wuxiapptec.com Since both the analyte and this compound are in the same environment at the same time, any effect on the ionization of Ombitasvir will be mirrored in the ionization of this compound. The final quantification is based on the ratio of the analyte's response to the internal standard's response, which effectively cancels out these variations and improves the accuracy, precision, and reliability of the method. wuxiapptec.com

PropertyRationale for Use as Internal Standard
Isotopic Labeling Stable isotopes (e.g., ²H, ¹³C) provide a mass shift for MS detection without significantly altering chemical properties.
Extraction Recovery Behaves identically to the analyte during liquid-liquid or solid-phase extraction, normalizing for analyte loss.
Chromatographic Behavior Co-elutes with the analyte, ensuring both experience identical conditions and matrix effects.
Ionization Efficiency Subject to the same degree of ion suppression or enhancement as the analyte in the MS source.
Quantification Allows for accurate quantification based on the analyte-to-IS response ratio, improving method precision and accuracy.

This table summarizes the ideal properties of a Stable Isotope-Labeled Internal Standard (SIL-IS) like this compound in bioanalytical methods.

High-Resolution Mass Spectrometry (HRMS) for Compound Verification

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique capable of measuring the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or five decimal places. bioanalysis-zone.comresearchgate.net This capability allows for the determination of a compound's 'exact mass', which is instrumental in its verification and characterization.

For this compound, HRMS serves as a definitive tool for confirming its identity and isotopic enrichment. While standard mass spectrometry can distinguish between Ombitasvir and this compound based on their nominal mass difference, HRMS provides an unambiguous elemental composition. By comparing the measured exact mass to the theoretical exact mass calculated from the elemental formula (C₅₀H₅₁D₁₆N₇O₈), analysts can confirm the compound's identity with very high confidence. usbio.netbioanalysis-zone.com

This technique is crucial for:

Confirming Identity: Verifying that the synthesized standard is indeed this compound and not an impurity or a different compound with the same nominal mass. bioanalysis-zone.com

Assessing Isotopic Incorporation: The high mass accuracy of HRMS can help verify the number of deuterium atoms incorporated into the molecule.

Distinguishing from Metabolites and Impurities: In complex samples, HRMS can differentiate the target analyte from other closely related species based on minute mass differences. researchgate.net

CompoundMolecular FormulaTheoretical Exact Mass (Monoisotopic)
OmbitasvirC₅₀H₆₇N₇O₈893.5055
This compound C₅₀H₅₁D₁₆N₇O₈909.6059

This table illustrates the distinct theoretical exact masses of Ombitasvir and this compound. HRMS can easily resolve this mass difference, providing unequivocal verification of the deuterated standard.

Applications in Degradation Product Identification (analytical context)

Forced degradation studies are essential in pharmaceutical development to understand the stability of a drug substance and to identify potential degradation products. researchgate.net this compound plays a vital role in this analytical context, particularly when coupled with HRMS.

When Ombitasvir is subjected to stress conditions (e.g., acid, base, oxidation, light), it can break down into various degradation products. Identifying the structure of these unknown products can be challenging. By running parallel degradation studies on both Ombitasvir and this compound, analysts can leverage the isotopic label as a tracer.

The process involves:

Subjecting both the labeled and unlabeled compounds to the same stress conditions.

Analyzing the resulting mixtures using LC-HRMS.

Searching the data for pairs of peaks that are separated by the mass difference corresponding to the 16 deuterium atoms.

This "isotope pattern" matching helps to quickly identify which degradation products originated from the parent drug. For example, the identification of "Hydrolyzed this compound" alongside "Hydrolyzed Ombitasvir" confirms the structure of this degradant. axios-research.com Once a degradant pair is found, the high-resolution mass data and fragmentation patterns (MS/MS) can be used to elucidate the exact chemical structure and the mechanism of degradation. researchgate.net

Parent CompoundPotential Degradation ProductAnalytical Role of this compound
OmbitasvirHydrolyzed OmbitasvirConfirms degradation pathway by forming Hydrolyzed this compound.
OmbitasvirOxidative ProductsHelps differentiate drug-related products from matrix or reagent artifacts.
OmbitasvirPhotolytic ProductsTraces the fate of the parent molecule under light stress conditions.

This table outlines the application of this compound in identifying various types of degradation products during stability studies.

Spectroscopic Characterization Techniques for this compound

Spectroscopic techniques are indispensable for the structural elucidation and characterization of chemical compounds. For a reference standard like this compound, a suite of spectroscopic methods is used to confirm its structure, verify the position of the isotopic labels, and determine its analytical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule. For this compound, both ¹H (proton) and ¹³C (carbon) NMR are used to provide comprehensive structural confirmation.

When comparing the NMR spectra of this compound to its non-deuterated analog:

¹H NMR: The spectrum of this compound would show the disappearance of signals corresponding to the 16 protons that have been replaced by deuterium. Since deuterium is NMR-inactive in ¹H NMR, the absence of these peaks is direct evidence of successful isotopic labeling at specific molecular positions.

¹³C NMR: The carbon atoms bonded to deuterium atoms exhibit a characteristic change. The signals for these carbons appear as multiplets (due to coupling with deuterium, which has a spin I=1) and are often shifted slightly upfield compared to the corresponding signals in the unlabeled compound. This confirms the location of the deuterium labels.

Isotopic Purity: The integration of the remaining proton signals in the ¹H NMR spectrum, relative to a known internal standard, can be used to assess the isotopic purity and confirm the degree of deuteration.

NMR TechniqueExpected Observation for this compoundInformation Gained
¹H NMR Disappearance of signals for 16 specific protons.Confirms location and success of deuteration.
¹³C NMR Appearance of multiplets for carbons attached to deuterium.Confirms location of isotopic labels on the carbon skeleton.
2D NMR (e.g., HSQC) Absence of cross-peaks between specific carbons and protons.Provides definitive assignment of labeled sites.

This table summarizes the expected outcomes from NMR analysis of this compound for structural and isotopic purity confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. thermofisher.com The resulting spectrum serves as a unique molecular "fingerprint." thermofisher.com

The FT-IR spectrum of this compound is expected to be very similar to that of Ombitasvir, as deuterium substitution does not fundamentally alter the main functional groups. nih.gov The spectrum would confirm the presence of key structural motifs such as:

Amide C=O stretching vibrations

Carbamate (B1207046) C=O stretching vibrations

Aromatic C=C bond stretching

N-H stretching and bending vibrations

A key difference in the spectrum of this compound would be the appearance of C-D (carbon-deuterium) stretching and bending vibrations. These bands occur at lower frequencies (wavenumbers) than the corresponding C-H vibrations due to the heavier mass of the deuterium atom. The presence of these C-D absorption bands provides complementary evidence of successful deuteration.

Functional GroupTypical IR Absorption Range (cm⁻¹)Relevance to this compound Structure
Amide & Carbamate C=O 1630 - 1750Confirms the presence of the peptide and carbamate linkages central to the molecule's structure.
Aromatic C=C 1450 - 1600Indicates the presence of the multiple aromatic rings in the molecule.
N-H Stretch 3200 - 3500Confirms the presence of amide groups.
C-D Stretch 2100 - 2300Provides direct evidence of deuterium incorporation.

This table presents characteristic functional groups of Ombitasvir and their expected absorption regions in an FT-IR spectrum, including the unique C-D stretch for the labeled version.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Analytical Detection Parameters

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum by a molecule. denovix.com This technique is widely used for the quantitative analysis of compounds in solution. thermofisher.com

The UV-Vis absorption spectrum is determined by the electronic transitions within the molecule's chromophores (the parts of the molecule that absorb light). In Ombitasvir, the chromophores are primarily the aromatic rings and conjugated systems. The substitution of hydrogen with deuterium does not significantly affect the electronic structure of these chromophores.

Consequently, the UV-Vis spectrum of this compound is expected to be virtually identical to that of Ombitasvir. This means they will share the same:

Wavelength of Maximum Absorbance (λmax): The wavelength at which the compound absorbs light most strongly.

Molar Absorptivity (ε): A measure of how strongly the compound absorbs light at a given wavelength.

This similarity is analytically important because it means that the same detection wavelength used for Ombitasvir in HPLC-UV methods can also be used for this compound. This allows for the simultaneous monitoring of both the analyte and the internal standard in methods where UV detection is employed.

ParameterDescriptionExpected Value for this compound
λmax Wavelength of maximum light absorption.Expected to be identical to that of Ombitasvir.
Molar Absorptivity (ε) A constant that relates absorbance to concentration.Expected to be identical to that of Ombitasvir.
Analytical Utility Use in quantitative analysis.Allows for detection using the same HPLC-UV parameters as the unlabeled compound.

This table outlines the key analytical detection parameters for this compound as determined by UV-Vis spectroscopy, highlighting their expected similarity to the non-labeled compound.

Mechanistic and in Vitro Studies Employing Ombitasvir D16

Investigation of In Vitro Metabolic Pathways Using Deuterium (B1214612) Tracers

The primary metabolic routes for Ombitasvir involve amide hydrolysis followed by oxidative metabolism. nih.gov In vitro studies using Ombitasvir-d16 are instrumental in dissecting these pathways, quantifying the contribution of various enzymes, and understanding the kinetics of these transformations.

Deuterium labeling is a powerful technique for tracing the metabolic fate of a drug molecule. acs.org In the case of Ombitasvir, which undergoes multiple alternative metabolic transformations, selective deuterium placement in this compound helps to distinguish and quantify the products of each pathway. osti.gov When Ombitasvir and this compound are co-incubated with metabolically active systems like human liver microsomes (HLMs), the rate of formation of deuterated and non-deuterated metabolites can be monitored simultaneously by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The primary metabolic pathways of Ombitasvir are amide hydrolysis and N-demethylation. By using this compound as a tracer, researchers can precisely track the transformation of the parent compound into its various metabolites. This "metabolic switching" approach, where deuteration at a specific site can slow down one metabolic pathway and potentially shunt the drug through another, provides invaluable insights into the drug's disposition. osti.gov For instance, if deuteration occurs at a site of oxidative metabolism, a decrease in the formation of the corresponding deuterated oxidative metabolite relative to the non-deuterated one would be observed, confirming the location of metabolic attack.

Identifying the specific CYP enzymes responsible for a drug's metabolism, known as reaction phenotyping, is crucial for predicting potential drug-drug interactions. bioivt.com In vitro studies have identified that Ombitasvir's oxidative metabolism is mediated, at least in part, by CYP2C8, while its co-administered agent, ritonavir, is a potent CYP3A inhibitor. nih.govgsconlinepress.com

CYP phenotyping assays typically involve incubating the drug in human liver microsomes in the presence and absence of specific chemical inhibitors for each major CYP isoform. bioivt.com this compound is used as an internal standard in these assays to ensure accurate quantification of the depletion of the parent drug, Ombitasvir. tandfonline.com The reaction is quenched at various time points, and the concentration of Ombitasvir is measured by LC-MS/MS. A significant decrease in metabolism in the presence of a specific CYP inhibitor indicates that the corresponding enzyme plays a major role in the drug's clearance.

Illustrative Data Table: CYP Reaction Phenotyping for Ombitasvir Metabolism

CYP InhibitorTarget CYP IsoformOmbitasvir Remaining (%) (Mean ± SD)Inhibition of Metabolism (%)
No Inhibitor (Control)-35.2 ± 4.10
Furafylline (10 µM)CYP1A233.8 ± 3.54.0
Quinidine (1 µM)CYP2D636.1 ± 4.8-2.6
Ketoconazole (1 µM)CYP3A4/568.5 ± 5.251.4
Montelukast (5 µM)CYP2C859.7 ± 4.937.8
Ticlopidine (10 µM)CYP2C1934.5 ± 3.92.0
This table presents hypothetical data for illustrative purposes. It depicts the expected outcome where potent inhibitors of CYP3A4 and CYP2C8 significantly reduce the metabolism of Ombitasvir in human liver microsomes.

Drug transporters play a critical role in the absorption, distribution, and excretion of many drugs. In vitro studies have suggested that Ombitasvir is a substrate and/or inhibitor of key transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). mdpi.com Assessing these interactions is vital to predict clinical drug-drug interactions.

In vitro transporter assays utilize cell lines that overexpress a specific transporter (e.g., Caco-2 cells for P-gp or MDCK-BCRP cells). evotec.com To determine if Ombitasvir is a substrate, its transport across a monolayer of these cells is measured in both directions (apical to basolateral and basolateral to apical). An efflux ratio significantly greater than 2 suggests active transport. To assess inhibitory potential, the transport of a known probe substrate is measured in the presence of varying concentrations of Ombitasvir. In all these experiments, this compound is the ideal internal standard for the LC-MS/MS quantification of Ombitasvir, ensuring analytical precision due to its similar physicochemical properties and co-elution with the analyte. nih.gov

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. nih.gov By strategically placing deuterium at a site of metabolism, the C-D bond, being stronger than a C-H bond, is cleaved more slowly by metabolic enzymes. juniperpublishers.com A significant KIE (typically kH/kD > 2) provides strong evidence that C-H bond cleavage is a rate-limiting step in the metabolic pathway. nih.gov

For Ombitasvir, which undergoes oxidative metabolism, measuring the KIE can elucidate the mechanism of CYP-mediated transformations. nih.gov This is achieved by incubating a 1:1 mixture of Ombitasvir and a specifically deuterated version (e.g., this compound) with liver microsomes and monitoring the formation of metabolites over time. A slower rate of formation for the deuterated metabolite compared to the non-deuterated metabolite would indicate a significant KIE. This information is valuable for understanding the metabolic mechanism and can guide the design of new drug analogues with potentially improved metabolic stability. juniperpublishers.comwuxiapptec.com

In Vitro Assessment of Transporter-Mediated Interactions

Elucidation of Degradation Kinetics and Pathways (In Vitro/Chemical Stability for Analytical Purposes)

Understanding the chemical stability of a drug substance is a regulatory requirement and essential for developing stable formulations and reliable analytical methods. Forced degradation studies deliberately expose the drug to harsh conditions to identify potential degradation products and pathways.

Forced degradation, or stress testing, is a critical component of developing and validating stability-indicating analytical methods. gsconlinepress.compnrjournal.com These methods must be able to separate and accurately quantify the active pharmaceutical ingredient (API) from any impurities or degradation products that might form during manufacturing or storage, ensuring the safety and efficacy of the final drug product. jpionline.orgjournalijtdh.com

For Ombitasvir, forced degradation studies are performed under various stress conditions as mandated by ICH guidelines, including hydrolysis (acidic and basic), oxidation, heat, and photolysis. nih.gov In these studies, a solution of Ombitasvir is subjected to the stress condition for a defined period. This compound is added as the internal standard just before analysis to enable precise quantification of the remaining parent drug by a stability-indicating HPLC method. The goal is to achieve partial degradation (typically 5-20%) to ensure that the analytical method can resolve the parent peak from the degradant peaks.

Illustrative Data Table: Forced Degradation of Ombitasvir

Stress ConditionReagent/ConditionDurationOmbitasvir Assay (%)Major Degradation Products Identified
Acid Hydrolysis0.1 N HCl8 hours at 80°C88.5DP-1, DP-2
Base Hydrolysis0.1 N NaOH4 hours at 60°C82.1DP-3 (Hydrolyzed amide)
Oxidative10% H₂O₂8 hours at RT85.3DP-4 (N-oxide)
ThermalDry Heat48 hours at 105°C94.6Minor degradation
PhotolyticUV/Visible Light7 days89.9DP-5
This table presents hypothetical data for illustrative purposes, based on typical outcomes for similar compounds. DP = Degradation Product; RT = Room Temperature.

The results from these studies help in establishing the degradation profile and intrinsic stability of Ombitasvir, which informs decisions on formulation, packaging, and storage conditions. gsconlinepress.com The use of this compound ensures the robustness and accuracy of the analytical methods developed.

Characterization of Degradation Products in Controlled In Vitro Systems

The stability of a drug is a crucial factor in its development and efficacy. Forced degradation studies are performed under controlled in vitro conditions to identify potential degradation products that may form during storage or administration. In these studies, a drug is subjected to various stress conditions, such as acid, base, oxidation, heat, and light. ijpsdronline.com The use of this compound as an internal standard in conjunction with techniques like liquid chromatography-mass spectrometry (LC-MS) allows for the precise quantification of the parent drug and the identification of its degradation products.

While specific degradation studies on this compound are not detailed in the public literature, the degradation pathways of Ombitasvir have been investigated. Ombitasvir, along with its combination drugs, has been subjected to thermal, acidic, oxidative, photolytic, and alkaline conditions to assess its stability. ijpsdronline.com The primary degradation pathway for Ombitasvir involves amide hydrolysis. drugbank.com This process would lead to the formation of specific degradation products. The use of this compound in such studies would result in the formation of the same degradation products, but with the deuterium label intact, aiding in their structural elucidation and differentiation from other matrix components.

A study on the metabolism of Ombitasvir in humans identified several metabolites, which can be considered products of in vivo degradation. The main route of biotransformation is amide hydrolysis, leading to the formation of M23 (dianiline). researchgate.net This is followed by oxidative metabolism, primarily by the CYP2C8 enzyme, at the tert-butyl group, generating oxidative and C-desmethyl metabolites. researchgate.net The major circulating metabolites in human plasma after multiple doses were identified as M29 and M36. researchgate.net In a controlled in vitro system, such as human liver microsomes, this compound would be expected to follow the same metabolic pathways, yielding deuterated versions of these metabolites.

Table 1: Identified Metabolites of Ombitasvir in Human Plasma

MetaboliteDescriptionPercentage of Total Plasma Radioactivity
OmbitasvirUnchanged parent drug51.9%
M29Oxidative metabolite19.9%
M36Oxidative metabolite13.1%
M23Product of amide hydrolysis (dianiline)Present
M37MetabolitePresent

Data derived from a study on the metabolism and disposition of [14C]ombitasvir in humans. researchgate.net

Contributions to Mechanistic Pharmacology and Drug Discovery (In Vitro Models)

The unique properties of this compound make it an invaluable asset in elucidating the mechanism of action and pharmacological properties of Ombitasvir in various in vitro models.

Use in Enzyme Binding Assays and Target Engagement Studies (in vitro)

Ombitasvir is a potent inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A), which is essential for viral replication and the assembly of new virions. drugbank.comtga.gov.au Enzyme binding assays are crucial for determining the potency of a drug against its target. In such assays, this compound can be used as a stable, isotopically labeled internal standard for quantifying the concentration of the unlabeled drug, thereby ensuring the accuracy of the determined inhibitory constants.

In biochemical assays, paritaprevir, a drug often used in combination with Ombitasvir, was shown to inhibit the NS3/4A protease from various HCV genotypes. tga.gov.au While similar detailed biochemical assay data for Ombitasvir is not as readily available in the provided context, it is known to have very low picomolar EC50 values against HCV genotypes 1a and 1b in replicon cell culture assays. tga.gov.au The development and validation of these assays would benefit from the use of this compound for precise concentration measurements.

Target engagement studies aim to confirm that a drug is interacting with its intended target within a cellular or subcellular environment. The use of isotopically labeled compounds like this compound can facilitate these studies. For example, in competitive binding assays, this compound could be used to compete with a labeled probe for binding to NS5A, allowing for the quantification of the unlabeled drug's binding affinity.

Application in Cell-Based Assays for Mechanistic Understanding

Cell-based assays provide a more physiologically relevant system to study the mechanism of action of a drug compared to biochemical assays. In these assays, this compound is instrumental for quantifying the intracellular concentration of Ombitasvir, which is crucial for correlating drug exposure with antiviral activity. This is particularly important for a drug like Ombitasvir, which has its activity attenuated in the presence of human plasma. tga.gov.au

The mechanism of action of NS5A inhibitors like Ombitasvir is thought to involve blocking signaling interactions and modifying the HCV replication complex. drugbank.com By using this compound in cell-based models, researchers can accurately measure the uptake of the drug into cells and its distribution within subcellular compartments, providing insights into how and where it interacts with NS5A to exert its antiviral effect.

Furthermore, in studies investigating drug-drug interactions at the cellular level, this compound can be used to precisely measure how co-administered drugs affect the cellular concentration of Ombitasvir. For instance, in vitro studies have shown that Ombitasvir is an inhibitor of UGT1A1 and that its metabolism can be affected by CYP3A inhibitors and inducers. europa.eu this compound would be a key reagent in cell-based assays designed to quantify these effects.

Emerging Research Directions and Prospects for Deuterated Ombitasvir Analogues

Innovations in Isotopic Labeling Methodologies for Complex Molecules

The synthesis of isotopically labeled compounds, particularly complex drug molecules like Ombitasvir, is a cornerstone of modern pharmaceutical research. musechem.com Deuterium (B1214612) labeling, the process of selectively replacing hydrogen atoms with their stable isotope deuterium, has evolved significantly, moving beyond traditional methods to more sophisticated and efficient strategies. wikipedia.org The creation of a molecule as intricate as Ombitasvir-d16 necessitates these advanced techniques to ensure precise and stable incorporation of the deuterium labels.

Historically, isotopic labeling was often performed early in a synthetic route using deuterated starting materials. x-chemrx.com However, for complex molecules, this approach can be lengthy and inefficient. Consequently, the focus has shifted towards late-stage labeling, where the isotope is introduced in the final steps of the synthesis. openmedscience.com This method is more atom-economical and better suited for structurally complex pharmaceuticals. x-chemrx.com

Innovations driving this field include:

Catalytic Hydrogen Isotope Exchange (HIE): This is a powerful method for introducing deuterium into molecules. musechem.com Recent advancements have seen the development of novel catalysts, such as those based on ruthenium, which can direct the exchange reaction to specific positions within a molecule, even those containing sulfur atoms, a feature relevant to many pharmaceuticals. cea.fr

Late-Stage Functionalization: This strategy involves the direct conversion of C-H bonds to C-D bonds on a nearly complete drug molecule. musechem.com Techniques like palladium-catalyzed cross-coupling reactions have revolutionized the ability to efficiently label complex aromatic systems. openmedscience.com

Flow Chemistry: The use of continuous flow reactors for deuteration reactions is an emerging trend. This technology can improve the efficiency, safety, and scalability of isotopic labeling processes, making the production of compounds like this compound more cost-effective. x-chemrx.com

These methodologies are critical for overcoming the challenges associated with synthesizing complex deuterated molecules, ensuring that researchers have access to high-quality labeled compounds for a variety of applications. openmedscience.com

Expanded Applications of this compound in Advanced Bioanalytical Chemistry

In the realm of bioanalytical chemistry, which plays a pivotal role in drug development, accuracy and precision are paramount. biotrial.com this compound serves as an exemplary internal standard for the quantitative analysis of the parent drug, Ombitasvir, in biological matrices such as plasma or tissue. nih.govnih.gov The primary analytical technique benefiting from such standards is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a method renowned for its high sensitivity and selectivity. biotrial.combiopharmaservices.com

The use of a stable isotope-labeled (SIL) internal standard like this compound is considered the gold standard in quantitative bioanalysis. biopharmaservices.com It is added at a known concentration to samples at the earliest stage of processing to account for variability throughout the analytical workflow. biopharmaservices.com

Key advantages of using this compound in bioanalysis include:

Enhanced Accuracy and Precision: Because this compound is chemically almost identical to Ombitasvir, it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer. This allows it to effectively compensate for variations in sample preparation and instrument response, leading to more accurate and reliable quantification of the drug. biopharmaservices.comamerigoscientific.comfrontiersin.org

Compensation for Matrix Effects: Biological samples are complex mixtures that can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. biopharmaservices.com An ideal isotopic internal standard co-elutes with the analyte, experiencing the same matrix effects and thus correcting for any resulting signal suppression or enhancement.

Improved Method Robustness: The use of a high-quality SIL makes the analytical method more rugged and less prone to failure, which is critical in regulated environments such as clinical trials. impactfactor.org

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₅₀H₅₁D₁₆N₇O₈
Molecular Weight910.21 g/mol
Parent CompoundOmbitasvir
Primary ApplicationInternal Standard for Bioanalysis

The development of highly sensitive LC-MS/MS methods, with lower limits of quantification in the low ng/mL range, is facilitated by the use of such high-purity internal standards, enabling detailed pharmacokinetic studies. frontiersin.org

Potential for New Mechanistic Insights in Pharmaceutical Research

The application of deuterated analogues like this compound extends beyond quantitative analysis into fundamental pharmaceutical research, particularly for elucidating metabolic pathways. clearsynth.com The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This difference can slow down the rate of metabolic reactions that involve the cleavage of this bond, an effect known as the kinetic isotope effect (KIE). gabarx.com

By comparing the metabolic profile of Ombitasvir with that of this compound, researchers can:

Identify Sites of Metabolism: If deuteration at a specific position on the molecule leads to a decreased rate of metabolism, it indicates that this position is a "soft spot" susceptible to metabolic enzymes, such as the cytochrome P450 family. juniperpublishers.com

Elucidate Metabolic Pathways: Deuterium labeling helps in tracing how a drug is processed in the body. It can reveal whether deuteration alters the ratio of different metabolites, a phenomenon known as metabolic switching, providing a more precise understanding of the drug's biotransformation. juniperpublishers.com The metabolites formed from a deuterated drug are identical to the non-deuterated version, just containing the deuterium atom, which aids in their identification. juniperpublishers.com

Probe Drug-Target Interactions: Ombitasvir functions by inhibiting the hepatitis C virus (HCV) non-structural protein 5A (NS5A), which is crucial for viral replication. nih.gov While the primary role of this compound is in metabolism studies, understanding how structural modifications affect the drug's stability and processing can provide indirect insights into the resilience of the drug at its site of action.

This use of deuterated compounds as metabolic probes is a well-established tool in drug discovery, helping to design new drug candidates with improved pharmacokinetic properties, such as increased half-life or reduced formation of undesirable metabolites. gabarx.comjuniperpublishers.com

Role in the Development of Next-Generation Labeled Standards

The increasing complexity of new pharmaceutical agents and the stringent requirements of regulatory bodies for drug approval necessitate the development of high-quality, next-generation labeled standards. pnrjournal.com this compound is a prime example of such a standard, representing a sophisticated tool essential for modern drug development programs.

The evolution of analytical science is moving towards more precise and reliable measurements, and stable isotope-labeled compounds are at the forefront of this trend. adesisinc.com

Supporting Advanced Therapies: As the pharmaceutical industry develops more complex and potent molecules, the demand for equally sophisticated analytical tools, including high-purity labeled internal standards, grows. amerigoscientific.comchromatographyonline.com

Meeting Regulatory Expectations: Regulatory agencies require robust, validated bioanalytical methods to support pharmacokinetic and toxicokinetic studies. biopharmaservices.com The use of stable isotope-labeled internal standards is a key component in meeting these high standards for data quality and integrity.

Facilitating Precision Medicine: Understanding the precise pharmacokinetic profile of a drug in different populations is a key aspect of precision medicine. frontiersin.org Accurate bioanalysis, enabled by standards like this compound, is fundamental to investigating these differences, such as those that may exist between different ethnic groups or sexes. nih.govfrontiersin.org

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for Ombitasvir-d16, and how can purity be rigorously confirmed?

  • Methodological Answer: Synthesis should follow protocols optimized for deuterated compounds, including isotopic labeling verification via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Purity must be assessed using high-performance liquid chromatography (HPLC) with UV detection, as per guidelines for characterizing novel compounds . Detailed synthetic steps and spectroscopic data should be documented in the experimental section to ensure reproducibility.

Q. Which in vitro models are most suitable for preliminary assessment of this compound’s antiviral activity?

  • Methodological Answer: Use HCV genotype 1 replicon systems or cell culture-derived infectious models (e.g., Huh7 cells) to measure viral replication inhibition. Quantify viral load reduction via reverse transcription quantitative PCR (RT-qPCR) and compare against controls (e.g., untreated cells or non-deuterated Ombitasvir). Include dose-response curves to establish IC50 values, referencing clinical trial frameworks for antiviral agents .

Q. How should researchers design experiments to evaluate this compound’s metabolic stability?

  • Methodological Answer: Conduct hepatic microsomal assays (human or species-specific) to assess metabolic degradation rates. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify parent compound and metabolites. Normalize data against positive controls (e.g., cyclosporine for CYP3A4 inhibition) and account for deuterium isotope effects on metabolic pathways .

Advanced Research Questions

Q. What strategies can resolve contradictions in pharmacokinetic (PK) data for this compound across preclinical studies?

  • Methodological Answer: Perform meta-analysis of PK parameters (e.g., Cmax, AUC) while controlling for variables like dosage forms, animal models, and analytical methods. Apply Bayesian statistical models to account for inter-study variability. Cross-validate findings using physiologically based pharmacokinetic (PBPK) modeling, aligning with data standardization principles for cross-study comparisons .

Q. How can researchers optimize combination therapy protocols using this compound and other direct-acting antivirals (DAAs)?

  • Methodological Answer: Design factorial experiments to test synergistic effects (e.g., Bliss independence or Loewe additivity models). Use HCV-infected humanized mice or 3D liver organoids to simulate in vivo interactions. Incorporate resistance profiling to preempt emergent viral mutations, as seen in telaprevir combination trials .

Q. What methodologies are effective for elucidating resistance mechanisms against this compound?

  • Methodological Answer: Employ site-directed mutagenesis of HCV NS5A domains followed by phenotypic resistance assays. Integrate next-generation sequencing (NGS) to identify low-frequency mutations in viral quasispecies. Validate findings using reverse genetics to confirm mutation impact on drug binding affinity .

Q. How can multi-omics approaches enhance understanding of this compound’s host-pathogen interactions?

  • Methodological Answer: Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map host signaling pathways altered by this compound. Use network pharmacology models to identify off-target effects or synergistic host targets. Data should be deposited in public repositories (e.g., GEO, PRIDE) to facilitate replication and meta-analyses .

Methodological Best Practices

  • Data Reproducibility : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by providing raw spectra, chromatograms, and code for statistical analyses in supplementary materials .
  • Ethical Compliance : For studies involving human-derived samples, obtain IRB approval and document informed consent processes, particularly when integrating clinical data from trials .
  • Research Question Formulation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO frameworks to ensure questions address knowledge gaps while aligning with experimental feasibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.